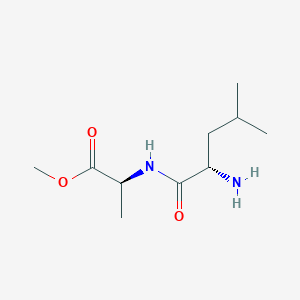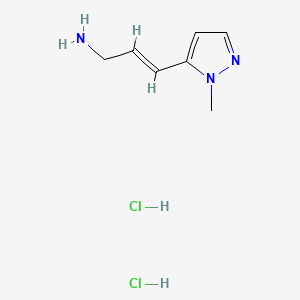
(2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-amine dihydrochloride is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-amine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with appropriate reagents to introduce the prop-2-en-1-amine group. One common method involves the use of hydrazine derivatives and ethyl acetoacetate under controlled conditions . The reaction is carried out in a solvent such as ethanol or methanol at temperatures ranging from 0 to 78°C for several hours .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact . The use of diketene as a starting material has also been proposed, offering high yields under optimized conditions .
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
(2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-amine dihydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-en-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to alterations in cellular processes. For example, pyrazole derivatives have been shown to inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties and used in the treatment of amyotrophic lateral sclerosis.
3-Methyl-5-pyrazolone: An important intermediate in the synthesis of medicinal compounds.
Bis(pyrazolyl)methanes: Exhibits a wide range of biological activities, including anti-inflammatory and antifungal properties.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C7H13Cl2N3 |
|---|---|
Poids moléculaire |
210.10 g/mol |
Nom IUPAC |
(E)-3-(2-methylpyrazol-3-yl)prop-2-en-1-amine;dihydrochloride |
InChI |
InChI=1S/C7H11N3.2ClH/c1-10-7(3-2-5-8)4-6-9-10;;/h2-4,6H,5,8H2,1H3;2*1H/b3-2+;; |
Clé InChI |
UVOLSSCAPDZTRM-WTVBWJGASA-N |
SMILES isomérique |
CN1C(=CC=N1)/C=C/CN.Cl.Cl |
SMILES canonique |
CN1C(=CC=N1)C=CCN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


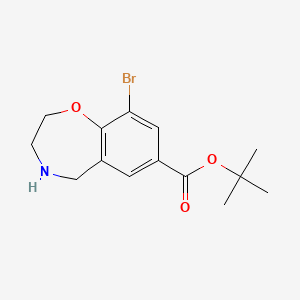
![4-Amino-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B15308366.png)


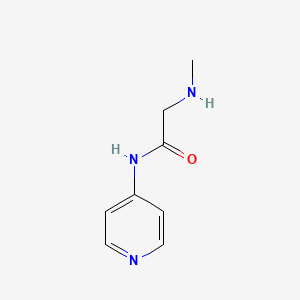
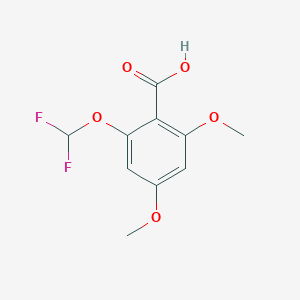
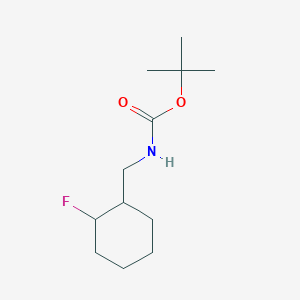
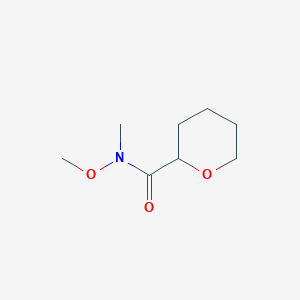
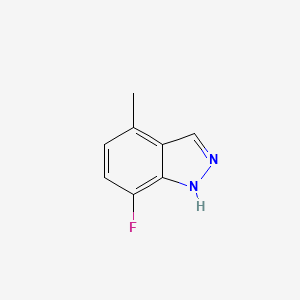

![1-[(Tert-butoxy)carbonyl]piperidine-3,4-dicarboxylic acid](/img/structure/B15308418.png)
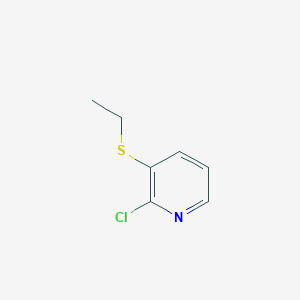
![2,2,2-trifluoro-N-[(piperidin-3-yl)methyl]acetamidehydrochloride](/img/structure/B15308430.png)
